molecular formula C2H3BrINO B1628806 2-Bromo-2-iodoacetamide CAS No. 62872-36-0

2-Bromo-2-iodoacetamide

Cat. No. B1628806
CAS RN: 62872-36-0
M. Wt: 263.86 g/mol
InChI Key: XQMKVQDLGURGON-UHFFFAOYSA-N
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Description

2-Bromo-2-iodoacetamide is a chemical compound with the molecular formula C2H3BrINO . It has an average mass of 263.860 Da and a monoisotopic mass of 262.844269 Da .


Molecular Structure Analysis

The molecular structure of 2-Bromo-2-iodoacetamide consists of heavy atoms, with no rings or aromatic rings. It has one rotatable bond . The exact mass of the molecule is calculated to be 262.844277 .


Physical And Chemical Properties Analysis

2-Bromo-2-iodoacetamide has several physical and chemical properties. It has a Van der Waals molecular volume of 104.87, a topological polar surface area of 43.09, and a logP of 0.91. It has one hydrogen bond donor and one hydrogen bond acceptor .

Scientific Research Applications

Inhibition and Modification in Enzyme Research

2-Bromo-2-iodoacetamide has been studied for its role in inhibiting and modifying enzymes. For instance, it has been observed to reversibly inhibit human erythrocyte carbonic anhydrase B. This inhibition is competitive with other inhibitors like chloride and sulfanilamide. The compound introduces a carboxymethyl group near the enzyme's active center, affecting its activity and affinity for inhibitors (Whitney, 1970).

Alkylating Agents in Proteomics

2-Bromo-2-iodoacetamide is relevant in the study of alkylating agents used in proteomics. It is an alternative to iodoacetamide for the alkylation of cysteine during sample preparation. However, its use might exhibit certain adverse effects like methionine oxidation and oxidation of tryptophan (Hains & Robinson, 2017).

Drinking Water Disinfection Byproducts

Studies on drinking water have identified 2-Bromo-2-iodoacetamide as a disinfection byproduct. These byproducts, including iodoacids and iodo-trihalomethanes, are formed in chloraminated and chlorinated drinking waters and have been analyzed for their toxicity. The presence of these compounds in water from most plants suggests a potential risk for environmental and human health (Richardson et al., 2008).

Chemical Synthesis Applications

2-Bromo-2-iodoacetamide is utilized in various chemical synthesis processes. For example, it has been used in the synthesis of 4-substituted glutarimides by free radical addition to α-β-unsaturated esters. This demonstrates its utility in specific organic synthesis procedures (Sacripante, Tan, & Just, 1985).

properties

IUPAC Name

2-bromo-2-iodoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrINO/c3-1(4)2(5)6/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMKVQDLGURGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)(Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617918
Record name 2-Bromo-2-iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-iodoacetamide

CAS RN

62872-36-0
Record name 2-Bromo-2-iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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